TD2Z4Qet2A

Beschreibung

The cited studies focus on transition metal complexes (Co(II), Ni(II), Cu(II), Zn(II)) with ligands such as 2-oxazolidone and 1,3,4-thiadiazole derivatives , as well as quantum-chemical analyses of zinc complexes .

Eigenschaften

CAS-Nummer |

90376-97-9 |

|---|---|

Molekularformel |

C6H12N2 |

Molekulargewicht |

112.17 g/mol |

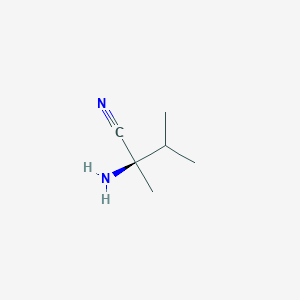

IUPAC-Name |

(2R)-2-amino-2,3-dimethylbutanenitrile |

InChI |

InChI=1S/C6H12N2/c1-5(2)6(3,8)4-7/h5H,8H2,1-3H3/t6-/m0/s1 |

InChI-Schlüssel |

CAOHBROWLMCZRP-LURJTMIESA-N |

Isomerische SMILES |

CC(C)[C@](C)(C#N)N |

Kanonische SMILES |

CC(C)C(C)(C#N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2,3-dimethylbutyronitrile typically involves the reaction of 2,3-dimethylbutanenitrile with ammonia under specific conditions . The reaction is carried out in the presence of a catalyst, often a metal catalyst, at elevated temperatures and pressures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 2-amino-2,3-dimethylbutyronitrile follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product . The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2,3-dimethylbutyronitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Conversion to primary or secondary amines.

Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-2,3-dimethylbutyronitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-amino-2,3-dimethylbutyronitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, participating in various biochemical reactions . It may also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

However, insights from related studies on analogous metal complexes can be summarized:

Table 1: Properties of Transition Metal Complexes from Evidence

| Metal Ion | Ligand | Key Findings | Reference |

|---|---|---|---|

| Co(II) | 2-oxazolidone | Forms octahedral complexes; moderate stability in aqueous solutions. | |

| Ni(II) | 2-oxazolidone | Exhibits paramagnetic behavior; catalytic activity in oxidation reactions. | |

| Cu(II) | 2-oxazolidone | Distorted square-planar geometry; high thermal stability. | |

| Zn(II) | 1,3,4-thiadiazole | Tetrahedral coordination; enhanced luminescence properties. | |

| Zn(II) | Aquo/hydroxo ligands | Quantum-chemical studies reveal low electron affinity and high polarizability. |

Key Limitations for Comparison:

- Structural Ambiguity: Without data on "TD2Z4Qet2A", assumptions about its metal center, ligand system, or geometry cannot be validated.

- Functional Properties : Catalytic, magnetic, or optical properties of "TD2Z4Qet2A" remain unaddressed in the evidence.

Recommendations for Future Work

- Conduct targeted literature reviews using specialized databases (e.g., SciFinder, Reaxys) to locate studies explicitly mentioning "TD2Z4Qet2A".

- Perform experimental or computational studies to characterize the compound’s structure and properties.

- Compare findings with established data on Co(II), Ni(II), Cu(II), and Zn(II) complexes to identify novel trends or anomalies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.